![molecular formula C16H18FN3O B2723160 N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide CAS No. 2094817-64-6](/img/structure/B2723160.png)
N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide, commonly known as 'Compound X', is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been shown to exhibit potent biological activity against various diseases.
Wirkmechanismus
The mechanism of action of Compound X is not fully understood, but it is believed to act through several pathways. In cancer, Compound X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, Compound X has been shown to inhibit the activity of the beta-secretase enzyme, which is involved in the production of amyloid-beta plaques. In inflammatory disorders, Compound X has been shown to inhibit the activity of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent biochemical and physiological effects in various disease models. In cancer, Compound X has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of tumor growth. In Alzheimer's disease, Compound X has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain, leading to the improvement of cognitive function. In inflammatory disorders, Compound X has been shown to reduce inflammation, leading to the improvement of symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
Compound X has several advantages and limitations for lab experiments. One advantage is that it exhibits potent biological activity against various diseases, making it a promising candidate for drug development. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may exhibit off-target effects, leading to unwanted side effects. Another limitation is that it may have poor solubility, making it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of Compound X in vivo to determine its efficacy and safety. Another direction is to develop new analogs of Compound X with improved potency and selectivity. Finally, another direction is to conduct clinical trials to determine the efficacy and safety of Compound X in humans.
Conclusion
In conclusion, Compound X is a promising small molecule drug that exhibits potent biological activity against various diseases. Its synthesis method is well established, and its mechanism of action is well understood. However, it has both advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to determine its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of Compound X involves several steps, starting with the reaction of 2-(dimethylamino)phenyl) ethan-1-ol with 2,6-difluoropyridine-3-carboxylic acid to form the intermediate compound. This intermediate is then treated with thionyl chloride to obtain the final product, Compound X. The overall yield of this synthesis method is about 60%, and the purity of the compound is greater than 98%.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, Compound X has been shown to reduce the accumulation of amyloid-beta plaques and tau protein tangles in the brain. In inflammatory disorders, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[1-[2-(dimethylamino)phenyl]ethyl]-6-fluoropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11(13-6-4-5-7-14(13)20(2)3)19-16(21)12-8-9-15(17)18-10-12/h4-11H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHSMUPMIDZMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

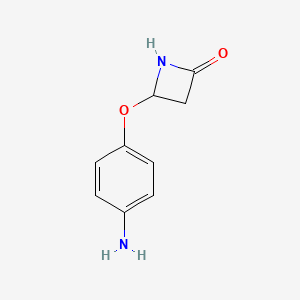
![8-(3-Methylbutanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723079.png)
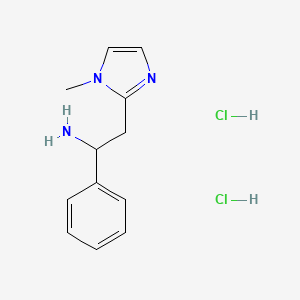
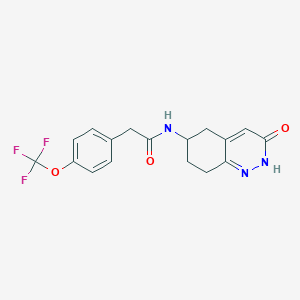
![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2723088.png)
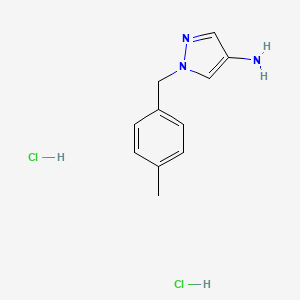
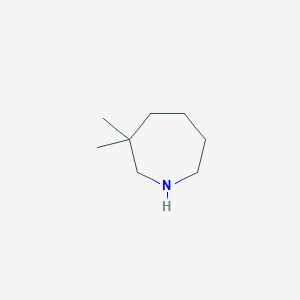

![N-[(4-cyanophenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2723093.png)
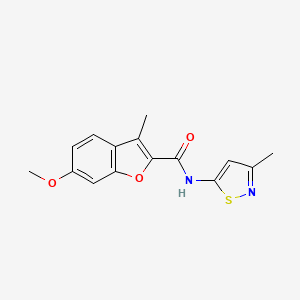
![N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2723096.png)
